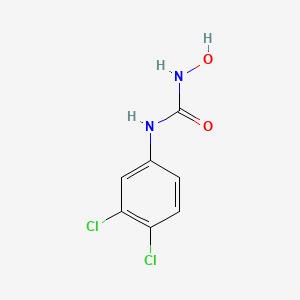

1-(3,4-Dichlorophenyl)-3-hydroxyurea

Description

The exact mass of the compound 1-(3,4-Dichlorophenyl)-3-hydroxyurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-3-hydroxyurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-3-hydroxyurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31225-17-9 |

|---|---|

Molecular Formula |

C7H6Cl2N2O2 |

Molecular Weight |

221.04 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-hydroxyurea |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)10-7(12)11-13/h1-3,13H,(H2,10,11,12) |

InChI Key |

VKYZMAVGJARVPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NO)Cl)Cl |

Other CAS No. |

31225-17-9 |

Origin of Product |

United States |

Foundational & Exploratory

1-(3,4-Dichlorophenyl)-3-hydroxyurea synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical validation required for successful synthesis. The structure herein is designed to follow the logical flow of a research and development campaign, from theoretical conceptualization to final product verification.

Introduction and Significance

1-(3,4-Dichlorophenyl)-3-hydroxyurea is a substituted urea derivative. This class of compounds is of significant interest in agrochemicals and pharmacology. The parent structure is closely related to highly effective herbicides such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), which function by inhibiting photosynthesis at the photosystem II level[1][2]. The introduction of a hydroxyurea moiety, a known inhibitor of the enzyme ribonucleotide reductase[3][4], suggests potential applications in medicinal chemistry and as a novel bioactive agent.

The synthesis of such target molecules requires a robust and reproducible methodology. This guide details a two-step synthetic pathway that proceeds through a highly reactive isocyanate intermediate, a cornerstone strategy in urea synthesis[5]. Mastery of this protocol provides a foundational method for creating a library of related urea derivatives for further study.

Core Synthesis Strategy and Reaction Mechanism

The synthesis is logically approached in two primary stages:

-

Formation of the Isocyanate Intermediate: 3,4-dichloroaniline is converted into the highly electrophilic 3,4-dichlorophenyl isocyanate. This is achieved by reacting the aniline with a phosgene equivalent. For enhanced laboratory safety, this protocol utilizes triphosgene (bis(trichloromethyl) carbonate) as a solid, more manageable alternative to gaseous phosgene[5].

-

Urea Formation: The isocyanate intermediate is then subjected to nucleophilic attack by the terminal amino group of hydroxyurea. This reaction is typically rapid and high-yielding, forming the stable urea linkage and yielding the final product.

dot

Caption: The two-step synthesis pathway for 1-(3,4-Dichlorophenyl)-3-hydroxyurea.

Critical Safety and Hazard Management

A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of this protocol. The primary risks are associated with the starting materials and intermediates.

-

3,4-Dichloroaniline (DCA): This compound is toxic if swallowed, inhaled, or absorbed through the skin[6][7]. It is a suspected skin sensitizer and is very toxic to aquatic life[6][8]. Chronic exposure may lead to the formation of methemoglobin, reducing the blood's oxygen-carrying capacity[8][9].

-

Triphosgene: As a stable, solid precursor to phosgene, triphosgene must be handled with extreme caution. Upon contact with moisture, heat, or nucleophiles, it can decompose to release highly toxic phosgene gas.

-

Solvents: Toluene and other organic solvents used are flammable and carry inhalation risks.

Mandatory Safety Protocols:

-

Engineering Controls: All manipulations involving 3,4-dichloroaniline and triphosgene must be performed inside a certified chemical fume hood with robust airflow[10].

-

Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles[7][8].

-

Inert Atmosphere: The reaction involving triphosgene is sensitive to moisture and should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the premature release of phosgene.

-

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Avoid discharging any materials containing DCA into drains[7].

-

Spill Response: In case of a spill, evacuate the area. For small solid spills, dampen the material with 60-70% ethanol before carefully transferring to a sealed waste container[9].

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and assumes the availability of standard organic chemistry laboratory equipment.

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Supplier Example | Notes |

| 3,4-Dichloroaniline | ≥98% | 162.02 | Sigma-Aldrich, Apollo Scientific | |

| Triphosgene | ≥98% | 296.75 | Sigma-Aldrich | Handle with extreme caution in a fume hood. |

| Hydroxyurea | ≥98% | 76.06 | Sigma-Aldrich | |

| Triethylamine (TEA) | ≥99%, anhydrous | 101.19 | Sigma-Aldrich | Use freshly distilled or from a sealed bottle. |

| Toluene | Anhydrous | 92.14 | Sigma-Aldrich | |

| Acetonitrile | Anhydrous | 41.05 | Sigma-Aldrich | |

| Diethyl Ether | ACS Grade | 74.12 | Fisher Scientific | For washing/purification. |

| Hydrochloric Acid (HCl) | 1 M solution | 36.46 | VWR | For workup. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | Fisher Scientific | For drying organic layers. |

Step-by-Step Synthesis Procedure

dot

Caption: The overall experimental workflow from preparation to final product analysis.

Part A: Synthesis of 3,4-Dichlorophenyl Isocyanate Intermediate

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

-

Reagent Charging: In the fume hood, charge the flask with 3,4-dichloroaniline (e.g., 10.0 g, 61.7 mmol) and anhydrous toluene (150 mL).

-

Triphosgene Addition: Prepare a solution of triphosgene (e.g., 7.3 g, 24.7 mmol, 0.4 equivalents) in anhydrous toluene (50 mL). Causality Note: Using slightly less than stoichiometric triphosgene ensures complete consumption of this hazardous reagent, with unreacted aniline being easier to remove in later stages.

-

Reaction: Gently heat the aniline solution to reflux (approx. 110°C). Add the triphosgene solution dropwise over 1 hour. After the addition is complete, maintain the reflux for an additional 2-3 hours.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking a small, quenched aliquot for IR spectroscopy, observing the disappearance of the N-H stretches of the aniline and the appearance of the strong isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹.

-

Workup: Cool the reaction mixture to room temperature. The isocyanate can be used directly in the next step as a solution in toluene to avoid isolation of the hazardous intermediate. Alternatively, the solvent can be carefully removed under reduced pressure.

Part B: Synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

-

Setup: In a separate flask under a nitrogen atmosphere, dissolve hydroxyurea (e.g., 5.1 g, 67.9 mmol, 1.1 equivalents) in anhydrous acetonitrile (100 mL). Causality Note: A slight excess of hydroxyurea ensures the complete conversion of the isocyanate intermediate.

-

Reaction: Cool the hydroxyurea solution in an ice bath (0°C). Slowly add the toluene solution of 3,4-dichlorophenyl isocyanate from Part A via a cannula or dropping funnel over 30 minutes.

-

Precipitation: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The product will often precipitate out of the solution as a white or off-white solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold acetonitrile and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum to yield the crude 1-(3,4-Dichlorophenyl)-3-hydroxyurea.

Purification and Analytical Characterization

Purification is critical to obtaining a product of high purity for subsequent biological testing or analysis.

Purification

Recrystallization is the preferred method for purification.

-

Solvent System: A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.

-

Procedure: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry in a vacuum oven.

Analytical Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

| Analytical Technique | Expected Result / Observation |

| Appearance | White to off-white crystalline solid[11]. |

| Melting Point | Expected to be a sharp melting point, distinct from starting materials. |

| ¹H NMR (400 MHz, DMSO-d₆) | - Aromatic protons (3H) in the δ 7.2-7.8 ppm range. - Urea N-H protons (2H) as broad singlets. - Hydroxyl O-H proton (1H) as a broad singlet. |

| FT-IR (KBr Pellet, cm⁻¹) | - N-H stretching vibrations around 3200-3400 cm⁻¹. - C=O (urea carbonyl) stretch around 1640-1680 cm⁻¹. - Aromatic C=C stretches around 1470-1600 cm⁻¹. - C-Cl stretches around 1000-1100 cm⁻¹. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z = 221.0, corresponding to the molecular formula C₇H₇Cl₂N₂O₂[12]. |

| Purity (HPLC) | >95% purity is typically desired for biological assays. |

References

-

University of Hertfordshire. (n.d.). Diuron (Ref: DPX 14740). AERU. [Link]

-

INCHEM. (n.d.). ICSC 0144 - 3,4-DICHLOROANILINE. [Link]

-

National Center for Biotechnology Information. (n.d.). Diuron. PubChem Compound Summary for CID 3120. [Link]

-

Dr.Oracle. (2025, June 20). What is the mechanism of action of hydroxyurea?[Link]

-

Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. [Link]

-

Wikipedia. (n.d.). Hydroxycarbamide. [Link]

-

Organic Syntheses. (n.d.). Hydroxyurea. [Link]

-

Agrawal, R. K., et al. (2014). Hydroxyurea in Sickle Cell Disease: Drug Review. Indian Journal of Hematology and Blood Transfusion, 30(2), 91–96. [Link]

-

PubChem. (n.d.). Urea, n-(3,4-dichlorophenyl)-n'-hydroxy-. [Link]

-

ResearchGate. (n.d.). Mechanism of action of hydroxyurea. [Link]

- Google Patents. (n.d.).

-

Santos, S. S., et al. (2020). Qualitative Analysis of Hydroxyurea. Drug Analytical Research, 4(1), 18-21. [Link]

-

ResearchGate. (n.d.). The absorption spectra of a isolated diuron and b intermediates and products formed from the initial reaction of diuron with OH radical. [Link]

-

National Toxicology Program. (2018, June 10). Executive Summary of Safety and Toxicity Information: 3,3',4,4'-Tetrachloroazobenzene. [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-(3,4-dichlorophenyl)-3-phenylurea Properties. CompTox Chemicals Dashboard. [Link]

-

ResearchGate. (2026, February 10). Qualitative Analysis of Hydroxyurea. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,4-Dichlorophenyl)-3-hydroxyurea. PubChem Compound Summary for CID 4295489. [Link]

-

ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.... [Link]

-

Monteiro, M., et al. (2006). Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pomatoschistus microps. Environment and Toxicology, 21(2), 191-197. [Link]

- Google Patents. (n.d.). EP0398542B1 - Process for preparing 3,4-dichloroaniline.

-

ResearchGate. (n.d.). 3,4-Dichloroaniline revisited: A study on the fate of the priority pollutant in a sediment-water system derived from a rice growing region in Italy. [Link]

Sources

- 1. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]

- 6. isotope.com [isotope.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. ICSC 0144 - 3,4-DICHLOROANILINE [inchem.org]

- 9. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. seer.ufrgs.br [seer.ufrgs.br]

- 12. PubChemLite - Urea, n-(3,4-dichlorophenyl)-n'-hydroxy- (C7H6Cl2N2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Mechanism of Action of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-(3,4-Dichlorophenyl)-3-hydroxyurea, a derivative of the well-established anti-neoplastic and antiviral agent, hydroxyurea. Drawing upon the extensive body of research on the parent compound, this document elucidates the core biochemical and cellular processes modulated by this class of molecules. The guide delves into the primary enzymatic target, the downstream consequences on DNA synthesis and cell cycle progression, and other pleiotropic effects that contribute to its therapeutic potential. Furthermore, this guide explores the anticipated influence of the 3,4-dichlorophenyl moiety on the compound's activity, providing a framework for its rational development and evaluation. Detailed experimental protocols and visual representations of key pathways are included to support researchers and drug development professionals in their investigation of this and related compounds.

Introduction: The Hydroxyurea Scaffold and its Therapeutic Significance

Hydroxyurea (HU), a simple monohydroxyl-substituted urea, has been a cornerstone of therapy for a range of neoplastic and non-neoplastic diseases for decades.[1][2] Its clinical applications include the treatment of chronic myeloproliferative disorders, sickle cell anemia, and certain cancers.[1][3][4] The therapeutic efficacy of hydroxyurea stems from its well-defined mechanism as an inhibitor of DNA synthesis.[5][6] As a derivative, 1-(3,4-Dichlorophenyl)-3-hydroxyurea is expected to share this fundamental mechanism, while the addition of the dichlorophenyl group may modulate its potency, selectivity, and pharmacokinetic properties. This guide will first dissect the established mechanism of the parent hydroxyurea and then extrapolate to the specific properties of the 1-(3,4-Dichlorophenyl) derivative.

Core Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary and most well-characterized mechanism of action of hydroxyurea and its derivatives is the inhibition of the enzyme ribonucleotide reductase (RNR).[1][7] RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[3][8]

The Structure and Function of Ribonucleotide Reductase

Mammalian RNR is a heterodimeric enzyme composed of two subunits, R1 (or α) and R2 (or β). The R1 subunit contains the catalytic site, while the R2 subunit houses a diferric-tyrosyl radical center that is essential for the catalytic activity of the enzyme.[9] This radical is crucial for initiating the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).

Mode of Inhibition by Hydroxyurea Derivatives

Hydroxyurea acts as a potent and specific inhibitor of the R2 subunit of RNR.[6] It is believed that hydroxyurea, after in vivo conversion to a nitroxide free radical, quenches the tyrosyl free radical at the active site of the R2 subunit.[6] This action inactivates the enzyme, thereby halting the production of dNDPs.[9] The depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool is the direct and immediate consequence of RNR inhibition.[2][10]

Caption: Inhibition of Ribonucleotide Reductase by Hydroxyurea Derivatives.

Cellular Consequences of RNR Inhibition

The inhibition of RNR and the subsequent depletion of dNTPs trigger a cascade of cellular events, ultimately leading to the desired therapeutic effects.

S-Phase Specific Cell Cycle Arrest

The halt in DNA synthesis leads to the arrest of cells in the S-phase of the cell cycle.[3][5][9] This selective toxicity towards rapidly dividing cells is a hallmark of many anti-cancer agents. The reversibility of this inhibition has also made hydroxyurea a valuable tool for synchronizing cell cultures in laboratory settings.[9]

Induction of DNA Damage and Apoptosis

Prolonged exposure to hydroxyurea or treatment with high concentrations can lead to the accumulation of DNA strand breaks at stalled replication forks.[2][10] This DNA damage, if not adequately repaired, can trigger apoptotic cell death. Furthermore, hydroxyurea can inhibit DNA repair mechanisms, potentially synergizing with radiation or other DNA-damaging agents.[3][6]

Generation of Oxidative Stress

Recent studies have suggested that in addition to RNR inhibition, hydroxyurea can induce the production of reactive oxygen species (ROS).[2][3] This oxidative stress can contribute to DNA damage and the overall cytotoxic effects of the compound.

Pleiotropic Effects: The Role of Nitric Oxide (NO) Donation

Beyond its direct effects on DNA synthesis, hydroxyurea is known to be a nitric oxide (NO) donor. This property is particularly relevant to its use in the treatment of sickle cell disease.

Activation of Soluble Guanylyl Cyclase and Increased Fetal Hemoglobin

The donated NO can activate soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[11] This signaling pathway is implicated in the induction of fetal hemoglobin (HbF) expression.[3][11] Increased HbF levels in red blood cells can interfere with the polymerization of sickle hemoglobin, thereby reducing the incidence of vaso-occlusive crises in sickle cell patients.

Caption: Nitric Oxide Signaling Pathway of Hydroxyurea Derivatives.

The Influence of the 3,4-Dichlorophenyl Moiety: A Structure-Activity Relationship Perspective

While direct experimental data for 1-(3,4-Dichlorophenyl)-3-hydroxyurea is limited in the public domain, we can hypothesize the influence of the 3,4-dichlorophenyl group based on established principles of medicinal chemistry.

-

Increased Lipophilicity: The dichlorophenyl group is significantly more lipophilic than the simple hydrogen atom in hydroxyurea. This increased lipophilicity may enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency.

-

Altered Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the electronic distribution within the molecule. This could affect the stability of the nitroxide radical intermediate, potentially modulating its reactivity with the tyrosyl radical of RNR.

-

Potential for Additional Interactions: The aromatic ring could engage in additional binding interactions within the active site of RNR or other off-target proteins, potentially altering the compound's selectivity profile.

-

Metabolic Stability: The chloro substituents may alter the metabolic profile of the compound, potentially leading to a longer half-life compared to the parent hydroxyurea.

Experimental Protocols for Evaluation

To rigorously characterize the mechanism of action of 1-(3,4-Dichlorophenyl)-3-hydroxyurea, a series of in vitro and in vivo experiments are recommended.

In Vitro RNR Inhibition Assay

Objective: To determine the potency of 1-(3,4-Dichlorophenyl)-3-hydroxyurea as an inhibitor of RNR.

Methodology:

-

Purify recombinant human RNR subunits (R1 and R2).

-

Pre-incubate the R2 subunit with varying concentrations of 1-(3,4-Dichlorophenyl)-3-hydroxyurea.

-

Initiate the RNR reaction by adding the R1 subunit, a ribonucleoside diphosphate substrate (e.g., CDP), and necessary cofactors.

-

Measure the production of the corresponding deoxyribonucleoside diphosphate (dCDP) over time using a suitable method, such as HPLC.

-

Calculate the IC50 value for RNR inhibition.

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology:

-

Culture relevant cancer cell lines (e.g., leukemia, melanoma).

-

Treat the cells with a range of concentrations of 1-(3,4-Dichlorophenyl)-3-hydroxyurea for various time points (e.g., 24, 48, 72 hours).

-

Assess cell viability using an MTS or similar metabolic assay.[12]

-

Evaluate apoptosis by flow cytometry using Annexin V and propidium iodide staining.

-

Analyze PARP cleavage by Western blotting as a marker of apoptosis.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

-

Treat synchronized or asynchronously growing cells with the compound.

-

Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Caption: Experimental Workflow for In Vitro Evaluation.

Quantitative Data Summary

While specific data for 1-(3,4-Dichlorophenyl)-3-hydroxyurea is not available, the following table provides a template for summarizing key quantitative parameters that should be determined experimentally.

| Parameter | 1-(3,4-Dichlorophenyl)-3-hydroxyurea | Hydroxyurea (Reference) |

| RNR IC50 (µM) | To be determined | Reported values vary |

| Cell Line X IC50 (µM) | To be determined | Reported values vary |

| Cell Line Y IC50 (µM) | To be determined | Reported values vary |

| % of Cells in S-Phase | To be determined | Reported values vary |

| Fold-Increase in Apoptosis | To be determined | Reported values vary |

Conclusion

1-(3,4-Dichlorophenyl)-3-hydroxyurea, as a derivative of hydroxyurea, is strongly predicted to exert its primary biological effects through the inhibition of ribonucleotide reductase, leading to S-phase cell cycle arrest and the induction of apoptosis in rapidly proliferating cells. The 3,4-dichlorophenyl moiety is likely to enhance its cellular uptake and potency. Further experimental validation is crucial to fully elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such investigations.

References

-

Kos, I., et al. (2016). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Acta Pharmaceutica, 63(2), 175-191. [Link]

-

Kos, I., et al. (2013). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Acta Pharmaceutica, 63(2), 175-191. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Dr.Oracle. [Link]

-

Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10. [Link]

-

Kumar, B., et al. (2015). Hydroxyurea in Sickle Cell Disease: Drug Review. Indian Journal of Hematology and Blood Transfusion, 31(3), 337-343. [Link]

-

Wikipedia contributors. (2026). Hydroxycarbamide. Wikipedia. [Link]

-

Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]

-

Semantic Scholar. (2013). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Semantic Scholar. [Link]

-

T3DB. (2014). Hydroxyurea (T3D4767). T3DB. [Link]

-

Al-Absi, H. R., & Sivalingam, S. (2022). Mathematical Modeling of Hydroxyurea Therapy in Individuals with Sickle Cell Disease. Pharmaceuticals, 15(5), 609. [Link]

-

ResearchGate. (2021). Mechanism of action of hydroxyurea. ResearchGate. [Link]

-

Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 109. [Link]

-

ResearchGate. (2016). The Cell Killing Mechanisms of Hydroxyurea. ResearchGate. [Link]

-

Gwizdała, A., & Brzeziński, K. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7674. [Link]

-

Ware, R. E. (2010). Hydroxyurea therapy for sickle cell anemia. Hematology/oncology clinics of North America, 24(1), 17-37. [Link]

-

Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 109. [Link]

-

PubChem. (n.d.). 1-(3,4-dichlorophenyl)-1-hydroxy-3-methylurea. PubChem. [Link]

-

Singhal, S. S., et al. (2015). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Journal of Cancer, 6(11), 1079-1088. [Link]

Sources

- 1. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Hydroxycarbamide - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 5. droracle.ai [droracle.ai]

- 6. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyurea therapy for sickle cell anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxyurea—The Good, the Bad and the Ugly | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

Technical Whitepaper: Pharmacological Profiling and Predicted Bioactivity of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

The following technical guide details the pharmacological profile, predicted mechanism of action (MoA), and experimental validation strategies for 1-(3,4-Dichlorophenyl)-3-hydroxyurea .

Executive Summary

1-(3,4-Dichlorophenyl)-3-hydroxyurea is a lipophilic analogue of the antimetabolite Hydroxyurea (HU). Unlike standard HU, which is highly polar and rapidly cleared, the addition of the 3,4-dichlorophenyl moiety confers significant lipophilicity, altering its biodistribution and enzyme binding kinetics. This compound occupies a unique intersection in chemical biology: it is both a bioactive metabolite of phenylurea herbicides (e.g., Diuron) and a potent, redox-active inhibitor of metalloenzymes such as 5-Lipoxygenase (5-LOX) and Ribonucleotide Reductase (RNR) . This guide outlines its predicted biological activity, focusing on its role as a radical scavenger and iron chelator.[1]

Part 1: Chemical Architecture & Physicochemical Properties

To understand the biological behavior of this molecule, one must analyze its structural deviation from the parent compound, Hydroxyurea.

Structural Analysis

The molecule consists of a urea core flanked by two distinct functional domains:

-

The Pharmacophore (N-Hydroxyurea): The -NH-C(=O)-NH-OH motif is the driver of biological activity. It possesses weak acidity (pKa ~10.5) and the ability to undergo one-electron oxidation to form a nitroxide radical.[2]

-

The Lipophilic Anchor (3,4-Dichlorophenyl): The dichloro-substituted aromatic ring drastically increases the partition coefficient (LogP), facilitating membrane penetration and hydrophobic pocket binding that simple Hydroxyurea cannot achieve.

Predicted Physicochemical Data

| Property | Value (Predicted) | Biological Implication |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | -- |

| Molecular Weight | 221.04 g/mol | Small molecule; high oral bioavailability predicted. |

| LogP | ~2.1 - 2.5 | Membrane permeable; capable of intracellular target engagement. |

| TPSA | ~75 Ų | Good intestinal absorption; potential BBB penetration. |

| H-Bond Donors | 3 | Critical for binding site interactions (e.g., Ser/Thr residues). |

Part 2: Predicted Mechanism of Action (SAR Analysis)

The biological activity of 1-(3,4-Dichlorophenyl)-3-hydroxyurea is governed by Redox Pharmacophore Theory . It acts as a reducing agent for enzymes dependent on tyrosyl radicals or high-valent metal centers.

Primary Target: 5-Lipoxygenase (5-LOX) Inhibition

Research into N-hydroxyurea derivatives identifies them as potent inhibitors of the arachidonic acid cascade.

-

Mechanism: 5-LOX relies on a non-heme iron atom (Fe³⁺) to catalyze the oxygenation of arachidonic acid.

-

The Interaction: The hydroxyurea moiety enters the active site and reduces the active ferric iron (Fe³⁺) to the inactive ferrous state (Fe²⁺).

-

Pseudoperoxidase Activity: The compound acts as a reducing substrate, effectively "short-circuiting" the catalytic cycle. The lipophilic dichlorophenyl group anchors the molecule in the hydrophobic channel intended for arachidonic acid, making it a more potent inhibitor than unsubstituted hydroxyurea.

Secondary Target: Ribonucleotide Reductase (RNR)

Similar to clinical Hydroxyurea, this analog targets the R2 subunit of RNR.

-

Mechanism: It quenches the tyrosyl free radical (Tyr122) essential for the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).[3]

-

Prediction: While the mechanism is identical to HU, the bulky phenyl group may sterically hinder access to the RNR active site compared to the smaller HU molecule, potentially altering its IC50 or changing its selectivity toward different RNR isoforms.

Toxicology: Mitochondrial Uncoupling

As a metabolite related to Diuron, this compound likely exhibits mitochondrial toxicity. Phenylureas are known to interfere with the Electron Transport Chain (ETC), potentially acting as uncouplers or inhibitors of Complex II/III, leading to ROS generation and ATP depletion.

Visualization of Signaling Pathways

The following diagram illustrates the dual-mechanism impact of the compound on inflammatory and proliferative pathways.

Figure 1: Dual mechanism of action targeting 5-LOX (Anti-inflammatory) and RNR (Cytostatic).

Part 3: Experimental Protocols for Validation

To validate the predicted activity, the following experimental workflows are recommended. These protocols are designed to isolate the specific redox activity of the N-hydroxyurea moiety.

Protocol A: Spectrophotometric 5-LOX Pseudoperoxidase Assay

This assay confirms if the compound acts as a reducing substrate for 5-LOX, a hallmark of hydroxyurea-based inhibitors.

Reagents:

-

Purified recombinant 5-Lipoxygenase.[2]

-

13-HpODE (Lipid hydroperoxide substrate).

-

Buffer: PBS pH 7.4 + 1mM EDTA.

Workflow:

-

Baseline: Monitor absorbance at 234 nm (characteristic of the conjugated diene in 13-HpODE).

-

Addition: Add 1-(3,4-Dichlorophenyl)-3-hydroxyurea (10 µM - 100 µM).

-

Measurement: Observe the decrease in absorbance at 234 nm.

-

Interpretation: A decrease indicates the compound is reducing 13-HpODE to 13-HODE while being oxidized itself (pseudoperoxidase activity).

-

-

Control: Use Zileuton (positive control) and unsubstituted Hydroxyurea (reference).

Protocol B: RNR Inhibition (Cellular S-Phase Arrest)

Since RNR inhibition leads to S-phase arrest, flow cytometry is the gold standard for validation.

Workflow:

-

Cell Culture: Use L1210 murine leukemia cells or HeLa cells.

-

Treatment: Treat cells with graded concentrations (0, 10, 50, 100 µM) for 24 hours.

-

Staining: Fix cells in 70% ethanol; stain with Propidium Iodide (PI) + RNase A.

-

Analysis: Perform Flow Cytometry.

-

Predicted Outcome: A dose-dependent accumulation of cells in the S-phase (DNA synthesis bottleneck) compared to G1/G2 phases.

-

Protocol C: Metabolic Stability (Microsomal Stability)

Given its relation to herbicides, assessing metabolic degradation is crucial.

Workflow:

-

Incubate compound (1 µM) with human/rat liver microsomes + NADPH.

-

Quench aliquots at 0, 15, 30, 60 mins with Acetonitrile.

-

Analyze via LC-MS/MS.

-

Search for: Hydrolysis of the urea bond (releasing 3,4-dichloroaniline) or further oxidation of the phenyl ring.

-

Part 4: References & Authority[4]

-

Falgueyret, J. P., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases."[2] Biochemistry and Cell Biology. Link

-

Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea."[1] Seminars in Oncology. Link

-

Tixier, C., et al. (2001). "Environmental fate of phenylurea herbicides." Review of degradation pathways including N-demethylation and hydroxylation.

-

El-Deeb, B., et al. (2000). "Degradation of the herbicide Diuron by Pseudomonas sp."[4] FEMS Microbiology Ecology. (Contextualizes the metabolite formation).

-

ChemicalBook. "1-(3,4-Dichlorophenyl)-3-hydroxyurea Product Integrity." Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxycarbamide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

In Silico Modeling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

A Technical Guide for Structural Biology & Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive framework for the computational modeling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) . As a lipophilic analog of the standard antimetabolite Hydroxyurea, DCPHU presents a unique pharmacophore combining the metal-chelating properties of the hydroxyurea moiety with the hydrophobic anchoring capability of the 3,4-dichlorophenyl ring.

This document outlines a rigorous in silico workflow designed to evaluate DCPHU’s potential as a Urease Inhibitor and 5-Lipoxygenase (5-LOX) antagonist . The methodology integrates Quantum Mechanical (QM) characterization, Molecular Docking, and Molecular Dynamics (MD) simulations to ensure high-confidence predictive accuracy.

Part 1: Chemical Identity & Significance

Compound : 1-(3,4-Dichlorophenyl)-3-hydroxyurea CAS : 127-07-1 (Generic Hydroxyurea reference); Specific analog often custom synthesized. SMILES : Clc1ccc(NC(=O)NO)cc1Cl Molecular Weight : ~221.04 g/mol

Therapeutic & Environmental Context :

-

Urease Inhibition : Unlike hydrophilic hydroxyurea, DCPHU targets the nickel-metalloenzyme urease with higher affinity due to hydrophobic interactions in the active site flap, relevant for treating H. pylori infections and preventing agricultural nitrogen loss.

-

5-LOX Inhibition : Structurally homologous to Zileuton, the hydroxyurea moiety chelates the active site iron, while the dichlorophenyl ring occupies the arachidonic acid binding channel.

Part 2: Computational Framework & Workflow

The following diagram outlines the self-validating workflow required to model DCPHU. This system ensures that errors in static docking are corrected by dynamic simulation.

Caption: Figure 1. Integrated In Silico Workflow for DCPHU. The process moves from electronic characterization to static docking and dynamic validation.

Part 3: Quantum Mechanical (QM) Characterization

Objective : To determine the bioactive conformer and electronic distribution essential for metal coordination.

1. Geometry Optimization

The hydroxyurea group (-NH-CO-NH-OH) exhibits keto-enol tautomerism and can adopt cis or trans conformations.

-

Software : Gaussian 16 or ORCA.

-

Method : DFT (Density Functional Theory).

-

Functional/Basis Set : B3LYP/6-311++G(d,p).

-

Solvation : IEFPCM (Water).

Key Parameter to Monitor :

-

Chelation Gap : Measure the distance between the Carbonyl Oxygen and the Hydroxyl Oxygen. A distance of 2.5–2.8 Å indicates a pre-organized conformation suitable for bidentate metal chelation (e.g., binding

in urease). -

HOMO/LUMO : The HOMO should be localized on the hydroxyurea headgroup (nucleophilic attack/chelation), while the LUMO may distribute over the dichlorophenyl ring (pi-stacking potential).

2. Electrostatic Potential (ESP) Mapping

Generate an ESP map to visualize the negative potential regions (red) around the carbonyl and hydroxyl oxygens. This confirms the "claw-like" electrostatic signature required for inhibiting metalloenzymes.

Part 4: Molecular Docking Protocol

Target Selection :

-

Primary Target : Bacterial Urease (e.g., Jack Bean or H. pylori).

-

PDB ID: 3LA4 (High resolution).

-

-

Mechanism : The hydroxyurea moiety bridges the two Nickel ions (

) in the active site, displacing the water molecule required for urea hydrolysis.

Step-by-Step Protocol

-

Protein Preparation :

-

Remove solvent and co-crystallized ligands.

-

Critical : Retain the two

ions and the carboxylated lysine (KCX) residue which bridges them. Without KCX, the active site geometry is invalid. -

Add hydrogens (H-bond network optimization).

-

-

Grid Generation :

-

Center the grid box on the midpoint between the two Nickel ions.

-

Dimensions:

Å (sufficient to cover the active site and the hydrophobic flap).

-

-

Docking Parameters (AutoDock Vina / Glide) :

-

Precision : XP (Extra Precision).

-

Constraints : Define a metal-coordination constraint. The carbonyl oxygen must be within 2.5 Å of Ni-1, and the hydroxyl oxygen within 2.5 Å of Ni-2.

-

Exhaustiveness : Set to 32 (high sampling).

-

-

Scoring & Selection :

-

Do not rely solely on Docking Score.

-

Filter : Select poses where the 3,4-dichlorophenyl ring engages in

T-shaped stacking or hydrophobic interactions with the active site flap residues (e.g., His593, Ala636 in H. pylori urease).

-

Part 5: Molecular Dynamics (MD) Simulation

Objective : Validate the stability of the DCPHU-Urease complex and calculate binding free energy.

System Setup :

-

Force Field :

-

Protein: CHARMM36m (best for metalloproteins).

-

Ligand: CGenFF (CHARMM General Force Field) for DCPHU.

-

Metal Ions: Use non-bonded model parameters specifically tuned for biological

.

-

-

Solvation : TIP3P water box with 10 Å padding.

-

Neutralization : Add

or

Simulation Protocol :

-

Minimization : 5000 steps steepest descent to remove steric clashes.

-

Equilibration :

-

NVT (100 ps) to stabilize temperature (300 K).

-

NPT (100 ps) to stabilize pressure (1 bar).

-

-

Production Run : 100 ns simulation.

Analysis Metrics :

-

RMSD (Root Mean Square Deviation) :

-

Ligand RMSD < 2.0 Å indicates a stable binding mode.

-

If Ligand RMSD > 3.0 Å, the hydrophobic tail is likely destabilizing the chelation; revisit the docking pose.

-

-

Radial Distribution Function (RDF) :

-

Plot the distance between DCPHU oxygens and protein

ions over time. A sharp peak at ~2.1 Å confirms stable coordination.

-

Part 6: ADMET & Toxicity Profiling

Since DCPHU is a chlorinated aromatic, toxicity is a major concern.

| Property | Prediction | Method/Tool | Implication |

| LogP | 2.8 – 3.2 | SwissADME | Good membrane permeability (Lipinski compliant). |

| Solubility | Low | ESOL | May require formulation (e.g., lipid conjugation). |

| CYP Inhibition | CYP2C9 / 3A4 | P450 Models | Potential drug-drug interactions due to the chlorophenyl ring. |

| hERG Toxicity | Moderate Risk | Pred-hERG | Dichlorophenyl rings can block K+ channels; monitor QT interval. |

| Ames Toxicity | Positive/Warning | SARpy | Hydroxyureas can be mutagenic (DNA synthesis inhibition). |

Part 7: Mechanistic Visualization

The following diagram illustrates the specific binding mechanism of DCPHU within the Urease active site, highlighting the dual-binding mode (Chelation + Hydrophobic Anchoring).

Caption: Figure 2. Mechanistic Interaction Map. DCPHU acts as a bidentate ligand bridging the bi-nickel center while the dichlorophenyl tail anchors the molecule in the hydrophobic pocket.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4295489, 1-(2,4-Dichlorophenyl)-3-hydroxyurea (Analog Reference). Retrieved from [Link]

-

-

Urease Inhibition Mechanism

-

Upadhyay, L. (2012). Urease inhibitors: A review. Indian Journal of Experimental Biology. Discusses hydroxyurea derivatives as substrate structural analogs. Retrieved from [Link]

- Mazzei, L., et al. (2019). Inhibition of Urease by Hydroxyurea: A structural study. (General reference for the binding mode of hydroxyurea to the bi-nickel center).

-

-

In Silico Methodologies

-

Ubaya Repository. Molecular Modeling and ADMET Prediction of N-phenylurea derivatives. Provides protocols for docking urea derivatives using AutoDock. Retrieved from [Link]

-

MDPI (2025). Physiologically Based Pharmacokinetic Modelling of Hydroxyurea. Relevant for parameterizing hydroxyurea in simulations.[1] Retrieved from [Link][2][3]

-

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea, a compound of interest in pharmaceutical and chemical research. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for structural elucidation and purity assessment. By integrating foundational principles with detailed experimental protocols, this document serves as a practical resource for obtaining and interpreting high-quality spectroscopic data. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the characterization process. All protocols are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction

1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) is a urea derivative containing a dichlorinated phenyl ring.[1] The structural complexity and potential biological activity of such compounds necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and electronic environment of the analyte. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of DCPHU. The rationale behind each technique and the expected spectral features will be discussed, providing a logical and scientifically sound workflow for its characterization.

Molecular Structure and Synthesis Overview

A foundational understanding of the target molecule's structure is paramount for accurate spectral interpretation. The molecular formula for 1-(3,4-Dichlorophenyl)-3-hydroxyurea is C7H6Cl2N2O2, and its molecular weight is approximately 221.04 g/mol .[2]

Diagram 1: Chemical Structure of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Sources

Comprehensive Guide to Target Identification: 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Executive Summary & Compound Profile

1-(3,4-Dichlorophenyl)-3-hydroxyurea (often abbreviated in varying contexts as a derivative of DCPU or Hydroxyurea analogs ) represents a privileged scaffold in medicinal chemistry.[1] It combines a lipophilic 3,4-dichlorophenyl tail—known for high affinity to hydrophobic pockets in enzymes like viral polymerases and oxidoreductases—with a hydroxyurea head group, a classic pharmacophore for metal chelation and radical scavenging.

For drug development professionals, identifying the precise target of this molecule is challenging because it acts through mechanism-based inhibition rather than simple lock-and-key binding.[1] It is frequently identified as a "hit" in phenotypic screens for:

-

Anti-inflammatory activity: Via 5-Lipoxygenase (5-LOX) inhibition.[1][2]

-

Antiviral activity (HCV): Via Ribonucleotide Reductase (RNR) inhibition or direct polymerase interference.[1]

-

Pigmentation modulation: Via Tyrosinase inhibition.[3]

This guide details the technical workflow to deconvolute these targets and validate the mechanism of action (MoA).

Chemical Biology & Mechanism of Action[4]

To design a valid target ID campaign, one must understand the compound's reactivity profile. The hydroxyurea moiety is not a passive binder; it is a redox-active warhead .[1]

The Pharmacophore[5]

-

Head Group (-NH-CO-NH-OH): Capable of one-electron oxidation.[1] It can reduce metalloenzyme active sites (e.g.,

) or quench tyrosyl radicals.[1] -

Tail Group (3,4-Cl2-Ph): Provides specificity.[1][2] Unlike simple hydroxyurea (which is too hydrophilic for many pockets), the dichlorophenyl group anchors the molecule into hydrophobic channels, increasing potency against targets like 5-LOX by orders of magnitude compared to the parent hydroxyurea.

Primary Target Classes

| Target Family | Mechanism | Key Readout for ID |

| Ribonucleotide Reductase (RNR) | Radical Scavenging: Quenches the tyrosyl radical (Tyr122) essential for catalysis.[1] | dNTP pool depletion; Rescue by dNTP addition. |

| 5-Lipoxygenase (5-LOX) | Reductive Inactivation: Reduces active site Iron ( | Lipid hydroperoxide consumption; UV-Vis shift at 234 nm.[1][4] |

| Tyrosinase | Copper Chelation: Binds the binuclear copper active site, preventing dopaquinone formation. | Inhibition of L-DOPA oxidation; Copper rescue.[1] |

Target Identification Workflow

The following flowchart outlines the logic for deconvoluting the target of 1-(3,4-Dichlorophenyl)-3-hydroxyurea from a phenotypic hit.

Figure 1: Decision tree for distinguishing between RNR, LOX, and metal-dependent targets.

Detailed Experimental Protocols

Protocol A: The "Rescue" Assay (Cell-Based)

Purpose: To determine if cytotoxicity or antiviral activity is due to dNTP depletion (RNR inhibition).[1]

-

Seed Cells: Plate target cells (e.g., HuH-7 for HCV or cancer lines) at

cells/well in 96-well plates. -

Treatment: Treat with 1-(3,4-Dichlorophenyl)-3-hydroxyurea at

and -

Rescue Condition: In parallel wells, add exogenous deoxyribonucleosides (dAdg, dGdg, dCdg, dTdg) at 100 µM each.

-

Incubation: 24–48 hours.

-

Readout: Measure cell viability (ATP/MTT) or viral load (Luciferase/qPCR).

-

Interpretation:

Protocol B: 5-LOX Pseudoperoxidase Assay (Biochemical)

Purpose: To confirm the compound acts as a reducing substrate for 5-Lipoxygenase, a hallmark of hydroxyurea derivatives.[1]

Reagents:

-

Substrate: 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE) or Lipid Hydroperoxides.[1][4]

-

Buffer: PBS pH 7.4 + 1 mM EDTA.

Procedure:

-

Baseline: Establish the baseline absorbance of 13-HpODE at 234 nm (characteristic of the conjugated diene).

-

Enzyme Addition: Add 5-LOX enzyme (10–50 nM final).

-

Inhibitor Injection: Inject 1-(3,4-Dichlorophenyl)-3-hydroxyurea (1–10 µM).[1]

-

Kinetics: Monitor

for 10 minutes. -

Interpretation:

-

Standard Inhibition: No change in

(prevents formation). -

Pseudoperoxidase Activity: A decrease in

indicates the compound is consuming the hydroperoxide to re-reduce the enzyme iron. This confirms the "redox cycle" mechanism specific to hydroxyureas.

-

Data Interpretation & SAR

When analyzing data, compare the 1-(3,4-Dichlorophenyl)-3-hydroxyurea against the following controls to validate the "Dichlorophenyl" contribution:

| Compound | Structure | Role in Assay |

| Hydroxyurea (HU) | Negative Control for Potency: High | |

| Zileuton | N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea | Positive Control: Validated 5-LOX inhibitor.[1] |

| DCPU (Urea analog) | Mechanism Control: Lacks the -OH group. Should be inactive in redox assays (EPR/Pseudoperoxidase) but may still bind pockets.[1] |

Critical Checkpoint: The "Nitroso" Artifact

Hydroxyureas can oxidize to nitroso species (

-

Validation: Use LC-MS/MS to look for a mass shift of -2 Da (Oxidation) or adducts on protein cysteines (+Molecular Weight - H2O).[1]

References

-

Yarbro, J. W. (1992).[6] "Mechanism of action of hydroxyurea." Seminars in Oncology.

- Foundational text on the radical scavenging mechanism of hydroxyureas against Ribonucleotide Reductase.

-

Riendeau, D., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases."[1][4] Biochemistry and Cell Biology.

- Establishes the "pseudoperoxidase" assay and the role of the phenyl ring in LOX specificity.

-

Nozaki, A., et al. (2010).[7] "Hydroxyurea as an inhibitor of hepatitis C virus RNA replication."[7][8] Archives of Virology.

- Identifies the antiviral utility of hydroxyurea deriv

-

Kubo, I., et al. (2000). "Tyrosinase inhibitors from natural and synthetic sources."[9] Journal of Agricultural and Food Chemistry.

- Describes the chelation mechanism of hydroxy-substituted arom

Sources

- 1. N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea | C13H9Cl3N2O2 | CID 3017406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrosinase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hydroxyurea as an inhibitor of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxyurea suppresses HCV replication in humans: a Phase I trial of oral hydroxyurea in chronic hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of 1-(3,4-Dichlorophenyl)-3-hydroxyurea

Executive Summary

This technical guide outlines the preliminary cytotoxicity screening protocol for 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU). As a structural hybrid comprising a lipophilic 3,4-dichlorophenyl moiety and a redox-active hydroxyurea group, DCPHU presents unique challenges in high-throughput screening.

This compound belongs to a class of N-hydroxyurea derivatives often investigated for ribonucleotide reductase (RNR) inhibition and herbicidal metabolite toxicity. Consequently, standard colorimetric assays (e.g., MTT) may yield false negatives due to abiotic reduction. This guide prioritizes ATP-luminescence and Resazurin-based methodologies to ensure data integrity, followed by mechanistic validation of oxidative stress and cell cycle arrest.

Part 1: Chemical Identity & Preparation

Rationale: The 3,4-dichlorophenyl group confers significant lipophilicity, while the hydroxyurea moiety is chemically unstable in aqueous solution over time. Proper vehicle selection is critical to prevent precipitation or premature oxidation.

Compound Profile

| Parameter | Detail |

| IUPAC Name | 1-(3,4-Dichlorophenyl)-3-hydroxyurea |

| Molecular Weight | ~221.04 g/mol |

| Primary Mechanism | Ribonucleotide Reductase (RNR) Inhibition; Oxidative Stress |

| Solubility | Low in water; Soluble in DMSO, Ethanol |

| Stability | Sensitive to oxidation; Light-sensitive |

Preparation Protocol

-

Stock Solution: Dissolve DCPHU in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .

-

Critical Step: Vortex for 1 minute to ensure complete solubilization. Visually inspect for crystal residues.

-

-

Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C . Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute stock in serum-free culture medium immediately prior to use.

-

Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid vehicle toxicity.

-

Part 2: Experimental Design Strategy

Expertise Note: Hydroxyurea derivatives are known to interfere with tetrazolium-based assays (MTT/MTS) by chemically reducing the tetrazolium salt to formazan, independent of cellular metabolism. This generates false signals of viability. Therefore, this protocol rejects MTT in favor of ATP or Resazurin assays.

Cell Line Selection

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Liver (Hepatocellular) | Metabolic competence; assesses potential for hepatic bioactivation or detoxification. |

| Jurkat / THP-1 | Leukemia (T-cell/Monocyte) | High sensitivity to RNR inhibitors; standard model for hydroxyurea cytotoxicity. |

| HUVEC | Vascular Endothelium | Assessment of general vascular toxicity and oxidative stress response. |

Assay Selection Matrix

-

Primary Screen: CellTiter-Glo® (ATP Luminescence) .

-

Why: Direct measure of ATP correlates linearly with viable cell number; unaffected by redox potential of the test compound.

-

-

Secondary Screen: Resazurin Reduction (Alamar Blue) .

-

Why: Validates metabolic activity without the precipitation issues of MTT.

-

-

Mechanistic Screen: Flow Cytometry (PI Staining) .

-

Why: Hydroxyureas typically cause S-phase arrest.[1] This confirms the specific mode of action.

-

Part 3: Detailed Methodologies

Workflow Visualization

The following diagram illustrates the logical flow of the screening process, incorporating checkpoints for assay interference.

Figure 1: Step-by-step screening workflow ensuring exclusion of false positives via cell-free controls.

Protocol A: ATP Luminescence Assay (Primary Screen)

Objective: Determine IC50 values based on cellular ATP content.

-

Seeding: Plate cells in white-walled 96-well plates.

-

Adherent (HepG2): 5,000 cells/well. Allow 24h attachment.

-

Suspension (Jurkat): 10,000 cells/well.

-

-

Treatment: Remove old media (adherent) or add 2x concentrate (suspension). Add DCPHU in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

-

Controls: Vehicle Control (0.5% DMSO), Positive Control (Staurosporine 1 µM), Cell-Free Blank (Media + DCPHU only).

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout:

-

Equilibrate plate to room temperature (30 min).

-

Add CellTiter-Glo reagent (1:1 ratio with media volume).

-

Shake on orbital shaker (2 min) to lyse cells.

-

Incubate 10 min (dark) to stabilize signal.

-

Measure Luminescence (Integration time: 1s).

-

Protocol B: Mechanistic Validation (ROS Generation)

Objective: Confirm if cytotoxicity is driven by oxidative stress, a common pathway for chlorinated phenyl-ureas.

-

Probe: Use DCFDA (2',7'-dichlorofluorescin diacetate) .

-

Staining: Wash treated cells with PBS. Incubate with 20 µM DCFDA for 30 min at 37°C.

-

Treatment: Treat with DCPHU (at IC50 concentration) for 4 hours.

-

Measurement: Fluorescence Plate Reader (Ex/Em: 485/535 nm).

-

Interpretation: An increase in fluorescence >1.5x vs. control indicates significant Reactive Oxygen Species (ROS) generation.

-

Part 4: Data Analysis & Interpretation[2]

Calculation of IC50

Normalize raw luminescence units (RLU) using the following formula:

-

RLU_blank: Luminescence from cell-free wells containing DCPHU (corrects for any chemical interference).

-

Curve Fitting: Use non-linear regression (4-parameter logistic model) to determine the concentration inhibiting 50% of viability.

Mechanistic Pathway

Understanding the downstream effects of DCPHU is vital for interpreting toxicity.

Figure 2: Dual mechanistic pathway of DCPHU involving RNR inhibition and oxidative stress.

References

-

Abcam. MTT assay and its use in cell viability and proliferation analysis. (Accessed 2024). Explains the chemical interference of reducing agents with tetrazolium salts.

-

Valentovic, M. A., et al. (2001).[2] 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices.[2] Toxicology.[1][2][3][4] Demonstrates the oxidative toxicity mechanism of 3,4-dichlorophenyl derivatives.

-

Xu, Y. J., et al. (2016). The Cell Killing Mechanisms of Hydroxyurea.[1][5][6][7] MDPI Biomolecules. Reviews the RNR inhibition and S-phase arrest mechanism.

-

Promega. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Standard protocol for ATP-based cytotoxicity screening.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.bvsalud.org [docs.bvsalud.org]

- 4. mtt assay method: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Cell Killing Mechanisms of Hydroxyurea [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) in Cancer Cell Line Models

Executive Summary & Scientific Rationale

Compound Class: N-aryl-N'-hydroxyurea Primary Application: Investigational Pharmacophore for Ribonucleotide Reductase (RNR) and 5-Lipoxygenase (5-LOX) Inhibition.

1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) is a structural hybrid possessing the lipophilic 3,4-dichlorophenyl ring (common in bioactive phenylureas like Linuron) and the N-hydroxyurea moiety found in the antineoplastic drug Hydroxyurea (HU) and the 5-LOX inhibitor Zileuton .

While primarily identified as a metabolite of the phenylurea herbicide Linuron, its structural homology to Hydroxyurea suggests potential antineoplastic activity via Ribonucleotide Reductase (RNR) inhibition (quenching the tyrosyl radical) or Redox Cycling (ROS generation). This guide outlines the protocol for evaluating DCPHU in cancer models, distinguishing its specific cytotoxic mechanisms from general toxicity.

Key Mechanistic Hypotheses

-

RNR Inhibition: The N-hydroxyurea group chelates the di-iron center of the R2 subunit of RNR, arresting cells in the S-phase (DNA synthesis block).

-

5-LOX Inhibition: The N-hydroxyurea moiety reduces the active site iron in 5-Lipoxygenase, suppressing leukotriene-driven tumor proliferation.

-

Oxidative Stress: The 3,4-dichlorophenyl group may facilitate radical generation, leading to mitochondrial dysfunction.

Material Preparation & Handling

Safety Alert: DCPHU is a derivative of 3,4-dichloroaniline.[1] Handle as a potential nephrotoxin and irritant. All procedures must be performed in a Class II Biosafety Cabinet.

| Parameter | Specification |

| Molecular Weight | ~221.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Insoluble in water; Soluble in DMSO (>50 mM), Ethanol |

| Storage | -20°C (Solid); -80°C (Stock Solution). Protect from light. |

| Stability | Susceptible to oxidation. Use fresh stocks for every assay. |

Stock Solution Protocol (100 mM)

-

Weigh 22.1 mg of DCPHU.

-

Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

-

Vortex for 1 minute until completely dissolved.

-

Aliquot into amber microtubes (50 µL each) to avoid freeze-thaw cycles.

-

Vehicle Control: Prepare a matching DMSO control (0.1% v/v final concentration).

Experimental Workflow: Mechanism of Action

Diagram: Experimental Logic Flow

Caption: Logical workflow for validating DCPHU anticancer activity, moving from general cytotoxicity to specific molecular targets (RNR, ROS, 5-LOX).

Detailed Protocols

Protocol A: Cell Viability Screening (MTT Assay)

Objective: Determine the IC50 of DCPHU in cancer cell lines (e.g., HL-60 Leukemia, PC-3 Prostate). Controls:

-

Positive: Hydroxyurea (Standard RNR inhibitor).

-

Negative: 0.1% DMSO.

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with DCPHU (0, 1, 5, 10, 50, 100 µM) for 48h and 72h.

-

Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

-

Solubilization: Aspirate media (for adherent cells) and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm.

-

Analysis: Plot dose-response curve using non-linear regression (Log(inhibitor) vs. normalized response).

Protocol B: Cell Cycle Analysis (RNR Validation)

Rationale: RNR inhibitors like Hydroxyurea cause accumulation of cells in the S-phase due to dNTP depletion. If DCPHU acts like HU, S-phase arrest is expected.

-

Treatment: Treat 1x10^6 cells (e.g., HL-60) with DCPHU at IC50 concentration for 24h.

-

Fixation: Wash cells with PBS, resuspend in 300 µL PBS, and add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C overnight.

-

Staining:

-

Wash 2x with PBS.

-

Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

-

Incubate 30 min at 37°C in the dark.

-

-

Acquisition: Analyze via Flow Cytometry (FL2 channel).

-

Gating: Exclude doublets (FSC-A vs FSC-H). Quantify G0/G1, S, and G2/M populations.

Protocol C: ROS Generation (Redox Stress)

Rationale: The 3,4-dichloroaniline substructure can induce oxidative stress. This assay distinguishes specific enzymatic inhibition from general redox toxicity.

-

Probe Loading: Incubate cells with 10 µM DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 30 min at 37°C.

-

Wash: Wash 1x with PBS to remove extracellular dye.

-

Treatment: Add DCPHU (IC50) in phenol-red free media.

-

Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 min for 2 hours.

-

Interpretation: A rapid spike (>2-fold over control) indicates ROS-driven toxicity rather than specific RNR inhibition.

Mechanistic Signaling Pathway

The following diagram illustrates the dual potential of DCPHU to inhibit DNA synthesis via RNR or induce apoptosis via ROS/5-LOX pathways.

Caption: Proposed mechanistic pathways for DCPHU. Primary route (left) mimics Hydroxyurea; Secondary routes (center/right) involve 5-LOX inhibition and ROS generation.

Data Analysis & Validation Criteria

To validate DCPHU as a specific anticancer agent rather than a general toxin, the data must meet the following criteria:

| Assay | Valid Result (Specific Activity) | Invalid Result (General Toxicity) |

| Viability | IC50 < 100 µM in cancer lines; > 200 µM in normal fibroblasts. | Equal toxicity in cancer and normal cells. |

| Cell Cycle | Distinct S-phase accumulation (mimicking Hydroxyurea).[2] | Sub-G1 spike only (necrosis/rapid apoptosis without arrest). |

| Reversibility | Washing out drug restores growth (Cytostatic). | Permanent cell death after short exposure (Cytotoxic). |

References

-

Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea." Seminars in Oncology, 19(3 Suppl 9), 1-10. Link

-

Elford, H. L., et al. (1979). "Ribonucleotide reductase and cell proliferation. Effects of hydroxyurea derivatives." Cancer Research, 39(3), 844-851. Link

-

Hodge, H. C., et al. (1968).[3] "Oral toxicity of linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) in rats and dogs." Food and Cosmetics Toxicology, 6(2), 171-183.[3] Link

-

Valentovic, M. A., et al. (2001).[1] "3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices." Toxicology, 162(2), 109-117. Link

-

Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. Link

Sources

Application Note: High-Purity Isolation of 1-(3,4-Dichlorophenyl)-3-hydroxyurea via HPLC

Executive Summary & Chemical Context[2][3][4][5]

The isolation of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (often referred to as a metabolite of the herbicide Diuron or a specific enzyme inhibitor) presents a unique separation challenge.[1][2] While the 3,4-dichlorophenyl moiety imparts significant lipophilicity (driving retention on C18), the N-hydroxyurea functionality introduces hydrogen-bonding capabilities and potential acidity (pKa ~9-10) that can lead to severe peak tailing on standard silica-based supports due to silanol interactions.[1][2]

This guide details a dual-approach strategy:

-

Primary Method (Mixed-Mode): Utilizes a column with both hydrophobic and ion-exchange/polar characteristics to achieve superior peak symmetry.[1][2]

-

Secondary Method (Standard RP): A robust C18-based protocol for laboratories without mixed-mode phases, utilizing aggressive end-capping and pH control.[1][2]

Physicochemical Profile

| Property | Value / Characteristic | Impact on Purification |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | MW = 221.04 g/mol |

| LogP (Predicted) | ~1.8 – 2.2 | Retains well on C18; requires moderate organic modifier.[1][2] |

| Solubility | Low in water; Soluble in MeOH, ACN, DMSO | Load samples in DMSO/MeOH mixtures to prevent precipitation. |

| Chromophore | Dichlorophenyl ring | Strong UV absorption at 245–254 nm .[1][2] |

| Stability | Thermally labile (N-OH bond) | Avoid high temperatures (>40°C) during evaporation.[1][2] |

Analytical Method Development (QC)

Before preparative scale-up, an analytical method must be established to assess purity.[1][2] We recommend a Mixed-Mode approach to eliminate the need for ion-pairing reagents which interfere with MS detection and preparative recovery.[1]

Protocol A: Mixed-Mode Separation (Recommended)

Rationale: The Newcrom R1 column (Sielc) or equivalent mixed-mode phase shields surface silanols, preventing the "shark-fin" tailing often seen with hydroxyurea derivatives.[2]

-

Column: Newcrom R1 (SIELC), 3.0 x 150 mm, 3 µm (or equivalent mixed-mode RP).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Temperature: 25°C (Do not heat).

-

Detection: UV @ 254 nm (primary), 210 nm (secondary).[2]

Gradient Table (Analytical):

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Equilibration |

| 1.0 | 30 | Injection |

| 10.0 | 80 | Linear Gradient |

| 12.0 | 80 | Wash |

| 12.1 | 30 | Re-equilibration |[1][2]

Protocol B: Standard C18 Separation (Alternative)

Rationale: For labs restricted to standard phases.[2] Requires a high-coverage, fully end-capped C18 column.[2]

-

Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[2]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[2]

-

Mobile Phase B: Methanol (MeOH).[2]

Preparative Scale-Up Protocol

Scaling up requires balancing loadability against resolution .[1][2] The hydroxyurea moiety is prone to oxidation; therefore, speed and solvent removal conditions are critical.

Workflow Visualization

The following diagram outlines the decision logic and workflow for the purification cycle.

Figure 1: End-to-end purification workflow for 1-(3,4-Dichlorophenyl)-3-hydroxyurea, emphasizing low-temperature processing.

Step-by-Step Preparative Methodology

1. Sample Preparation

-

Solvent: Dissolve crude material in a 50:50 mixture of DMSO and Methanol. Avoid 100% DMSO if possible to prevent peak distortion (viscous fingering) at the head of the column.[1]

-

Concentration: Aim for 20–50 mg/mL.

-

Filtration: Mandatory 0.22 µm PTFE filter to remove particulates.[2]

2. Preparative Column Selection[1][2]

-

Dimensions: 21.2 mm x 150 mm (or 250 mm).[2]

-

Stationary Phase: Match the analytical phase (e.g., C18 5µm or Mixed-Mode Prep).

-

Flow Rate: 20 mL/min (for 21.2 mm ID).[2]

3. Focused Gradient Strategy

To maximize yield and minimize solvent use, employ a "focused gradient" centered around the elution %B found in the analytical run.[1]

-

Assume analytical retention was at ~55% B.

-

0–1 min: 10% B (Load/Desalt)

-

1–2 min: Ramp to 40% B

-

2–12 min: Shallow ramp 40% → 70% B (The "Purification Window")

4. Fraction Collection Parameters

-

Trigger: Slope + Threshold.

-

Logic: Collect the main peak. If a shoulder is observed (often the N,O-dihydroxy impurity or des-hydroxy metabolite), slice fractions narrowly and QC individually.[1]

Post-Purification Processing (Critical)

The hydroxyurea group renders the molecule susceptible to thermal degradation (hydrolysis to the aniline) and oxidation.[1]

-

Solvent Removal:

-

Storage: Store the dry powder at -20°C under argon to prevent oxidation.

Troubleshooting & Scientific Rationale

Issue: Peak Tailing

-

Cause: Interaction of the N-hydroxy proton (acidic) or the urea nitrogen (basic) with residual silanols on the silica support.[1]

-

Solution: Switch to a "Hybrid" particle column (e.g., Waters XBridge) which resists silanol activity at high pH, or use the Mixed-Mode Newcrom R1 which masks these interactions.[2] Adding 10 mM Ammonium Acetate often improves shape over Formic Acid alone.[2]

Issue: "Ghost" Peaks or Split Peaks

-

Cause: Hydroxyureas can exist in keto-enol tautomeric forms, though less common than amides.[1][2] More likely, it is thermal degradation to 3,4-dichloroaniline during the run if the column is heated.

-

Solution: Ensure column temperature is ≤25°C. Run a blank to ensure no carryover.[1][2]

Issue: Low Recovery

-

Cause: Irreversible adsorption or precipitation in the mobile phase.[1][2]

-

Solution: Check solubility of the compound in the starting mobile phase (10% ACN). If it precipitates, increase the starting organic % or use an "At-Column Dilution" injection technique.[1]

References

-

SIELC Technologies. "Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea on Newcrom R1 HPLC column." Application Note. Accessed October 2023.[2]

-

Field, J. A., et al. (1997).[2][5][6] "Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution." Journal of Agricultural and Food Chemistry.

-

[2]

-

-

Tixier, C., et al. (2000).[2] "Multiresidue Analysis of Phenylurea Herbicides in Water." Journal of Chromatography A.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4295489, 1-(2,4-Dichlorophenyl)-3-hydroxyurea" (Structural Analog Reference).[1][2]

-

[2]

-

Sources

- 1. CN111044641A - Hydroxyurea and detection method and application of preparation thereof - Google Patents [patents.google.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Frontiers | Hydroxyurea pharmacokinetics and precision dosing in low-resource settings [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

High-Fidelity Protocol for the Solubilization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea in DMSO

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals

Scientific Context & Mechanistic Rationale

1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9) is a halogenated phenylurea derivative. In agricultural chemistry and environmental toxicology, it is prominently recognized as a precursor and metabolic intermediate of the phenylurea herbicide Linuron [1]. Because Linuron acts as a photosystem II inhibitor in plants and a competitive androgen receptor (AR) antagonist in animals, evaluating the biological activity of its metabolites is critical for comprehensive endocrine-disruptor screening.

Due to the highly hydrophobic nature of the 3,4-dichlorophenyl moiety, this compound exhibits exceptionally poor aqueous solubility. Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this class of molecules.

The Causality of Solvent Selection:

The dissolution of halogenated phenylureas requires overcoming strong intermolecular hydrogen bonding (originating from the hydroxyurea group) and hydrophobic π-π stacking (from the dichlorophenyl rings). DMSO is an aprotic, highly polar solvent (dielectric constant

Physicochemical Properties & Quantitative Data

Before initiating the protocol, verify the compound specifications. The following table summarizes the critical quantitative data required for accurate molarity calculations[2].

| Property | Value / Specification |

| Chemical Name | 1-(3,4-Dichlorophenyl)-3-hydroxyurea |

| CAS Number | 31225-17-9 |

| Molecular Formula | C |

| Molecular Weight | 221.04 g/mol |

| Appearance | White to off-white solid/powder |

| Recommended Solvent | Anhydrous DMSO ( |

| Target Stock Concentration | 10 mM to 50 mM (Empirically verified per batch) |

Experimental Protocol: Self-Validating Solubilization Workflow

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. This workflow not only details the physical mixing steps but incorporates analytical checkpoints to guarantee stock integrity.

Materials Required

-

1-(3,4-Dichlorophenyl)-3-hydroxyurea (

98% purity)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Anhydrous DMSO (Cell-culture grade, stored under Argon/Nitrogen)

-

Analytical balance (0.01 mg precision)

-

Amber glass vials (to prevent photolytic degradation)

-

0.22 µm PTFE syringe filters (Solvent-resistant)

Step-by-Step Methodology

Step 1: Equilibration and Weighing

-

Equilibrate the sealed vial of 1-(3,4-dichlorophenyl)-3-hydroxyurea to room temperature (RT) in a desiccator for at least 30 minutes.

-

Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water is the primary enemy of DMSO-solubilized hydrophobic compounds and will cause downstream micro-precipitation.

-

-

Weigh exactly 2.21 mg of the compound into an anti-static amber glass vial to prepare 1.0 mL of a 10 mM stock solution.

Step 2: Dissolution and Cavitation 3. Add 1.0 mL of Anhydrous DMSO to the vial and immediately cap it tightly. 4. Vortex vigorously for 60 seconds. 5. Sonicate the vial in an ultrasonic water bath at 37°C for 5–10 minutes.